molecular formula C30H50O5 B1255022 Secaubrytriol CAS No. 925932-10-1

Secaubrytriol

Cat. No. B1255022
M. Wt: 490.7 g/mol
InChI Key: NFSDEMPRAKPPFK-HIGWZERASA-N
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Description

Synthesis Analysis

Secaubrytriol's synthesis involves complex organic compound synthesis methodologies. A notable approach to designing chemical syntheses for such complex compounds utilizes artificial intelligence techniques, as demonstrated by the development of interactive programs like SECS to assist chemists in heuristically searching and evaluating synthetic pathways through logic-centered backward analysis from the target structure (Wipke, Ouchi, Krishnan, 1978).

Molecular Structure Analysis

The molecular structure of secaubrytriol was established through mass spectrometry and NMR experiments. Its relative configuration was defined unequivocally using X-ray crystallography, demonstrating the precision and complexity involved in determining the structure of such natural products (Grougnet et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving secaubrytriol and similar compounds often include the formation of adducts, as seen in the synthesis of solutions of SeCl2 in THF or dioxane. These reactions are characterized by specific interactions and bond formations, providing insight into the reactivity and chemical behavior of secaubrytriol (Maaninen et al., 1999).

Physical Properties Analysis

The study of physical properties, such as molecular weight, distributions, and intrinsic viscosities, is crucial for understanding the behavior of complex polymers and compounds like secaubrytriol in solution. Techniques like size exclusion chromatography (SEC) with universal calibration are employed to elucidate these properties, providing a comparative analysis with other polymers or polysaccharides (Striegel, Plattner, Willett, 1999).

Chemical Properties Analysis

The chemical properties of secaubrytriol, such as its reactivity with other molecules and its behavior in various chemical environments, can be inferred from studies on similar compounds. The interaction of molecules in the presence of catalysts and the resulting conformational changes highlight the dynamic nature of chemical properties in complex organic molecules (Yamada et al., 2006).

Scientific Research Applications

Cytotoxic Properties in Cancer Research

  • Secaubrytriol in Tumor Cell Lines : Research has identified secaubrytriol as one of the 3,4-seco-cycloartanes isolated from Gardenia aubryi. This compound demonstrated in vitro cytotoxic activity against four human solid tumor cell lines, highlighting its potential application in cancer research (Grougnet et al., 2006).

Structural Analysis and Isolation

  • Isolation and Structure Elucidation : The isolation of secaubrytriol from Gardenia aubryi involved advanced techniques like mass spectrometry and NMR experiments. The relative configuration of secaubrytriol was defined using X-ray crystallography, a vital process for understanding its structure and potential applications (Grougnet et al., 2006).

Comparative Studies with Other Compounds

  • Comparison with Related Compounds : The study that discovered secaubrytriol also identified other compounds like secaubryenol and secaubryolide. Comparing these compounds can provide insights into their distinct properties and potential therapeutic applications (Grougnet et al., 2006).

Safety And Hazards

Based on the Material Safety Data Sheet, Secaubrytriol does not pose specific hazards. In case of exposure, it is recommended to flush the affected area with plenty of water .

properties

IUPAC Name

3-[(1S,4R,5R,8S,9S,12R,13R)-5-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-19(7-10-24(32)26(3,4)35)21-11-13-28(6)23-9-8-22(20(2)17-31)29(14-12-25(33)34)18-30(23,29)16-15-27(21,28)5/h19,21-24,31-32,35H,2,7-18H2,1,3-6H3,(H,33,34)/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSDEMPRAKPPFK-HIGWZERASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317608
Record name Secaubrytriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16099421

CAS RN

925932-10-1
Record name Secaubrytriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925932-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secaubrytriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
R Grougnet, P Magiatis, S Mitaku, S Loizou… - Journal of natural …, 2006 - ACS Publications
Three new 3,4-seco-cycloartanes, secaubryenol (1), secaubrytriol (2), and secaubryolide (3), were isolated from an exudate collected on the aerial parts of Gardenia aubryi, in addition …
Number of citations: 42 pubs.acs.org
HL Mai, P Grellier, E Prost, P Lemoine, C Poullain… - Phytochemistry, 2016 - Elsevier
… those of secaubrytriol at δ H 3.23 (J values of 6.5 and 1 Hz) and δ C 79.8 ppm (see SI section for spectra comparison). Thus, 4 was determined as the 24-epimer of secaubrytriol. The …
Number of citations: 18 www.sciencedirect.com
JD Connolly, RA Hill - Natural Product Reports, 2008 - pubs.rsc.org
Covering: 2005 and 2006. Previous review: Nat. Prod. Rep., 2007, 24, 465 This review covers the isolation and structure determination of triterpenoids including squalene derivatives, …
Number of citations: 72 pubs.rsc.org
T Nuanyai, S Chokpaiboon, T Vilaivan… - Journal of natural …, 2010 - ACS Publications
… C-23 and C-24 at δ H 5.59, coupled to the carbon resonances at δ C 139.2 and 125.6 in the HSQC spectrum, and the absence of a hydroxy group attached to C-24 in secaubrytriol. …
Number of citations: 31 pubs.acs.org
L Wang, S Liu, X Zhang, J Xing, Z Liu, F Song - Journal of Chromatography …, 2016 - Elsevier
In this paper, an analysis strategy integrating macroporous resin (AB-8) column chromatography and high performance liquid chromatography-electrospray ionization-tandem mass …
Number of citations: 70 www.sciencedirect.com
VV Grishko, NV Galaiko - Studies in natural products chemistry, 2016 - Elsevier
This review is dedicated to the family of naturally occurring A-seco-triterpenoids as of pharmacologically active compounds becoming the subject of much research attention. Tetracyclic …
Number of citations: 15 www.sciencedirect.com
Y Liu, Y Jian, M Cao, B Wang, Y Qiu… - Mini-Reviews in …, 2022 - ingentaconnect.com
Seco-tetracyclic and seco-pentacyclic triterpenoids are a special class of triterpenoids with ring/rings cleaved on the original skeleton structures. A class of important triterpene …
Number of citations: 2 www.ingentaconnect.com
P Coulerie, C Poullain - Chemistry & Biodiversity, 2016 - Wiley Online Library
The flora of New Caledonia encompasses more than 3000 plant species and an endemism of almost 80%. New Caledonia is even considered as one of the 34 ‘hot spots’ for biodiversity…
Number of citations: 1 onlinelibrary.wiley.com
J Tian, S Qin, J Han, J Meng, A Liang - Journal of Ethnopharmacology, 2022 - Elsevier
Ethnopharmacological relevance Fructus Gardeniae (FG) is the dried fruit of Gardenia jasminoides Ellis (GjE), which belongs to the family Rubiaceae. FG has a long history of use as a …
Number of citations: 31 www.sciencedirect.com
J Liu, C Yang, Z Wu, J Pei, Y Chen, X Huang… - Evidence-Based …, 2021 - hindawi.com
Ulcerative colitis (UC) is a relapsing inflammatory disease with an unknown precise etiology. The purpose of this study is to investigate the protective effects of Gardenia jasminoides …
Number of citations: 3 www.hindawi.com

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